1-(4-methoxypyrimidin-2-yl)-1,4-diazepane
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Overview
Description
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 4-methoxypyrimidine with a suitable diazepane precursor. One common method is the nucleophilic substitution reaction where the diazepane ring is introduced to the pyrimidine core under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: Formation of 4-hydroxypyrimidine or 4-formylpyrimidine derivatives.
Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.
Substitution: Formation of 4-substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The methoxy group and diazepane ring play crucial roles in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxypyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a diazepane ring.
1-(4-methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea: Contains a sulfonylurea group, making it more polar and potentially more active as a herbicide.
Uniqueness
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a methoxypyrimidine core and a diazepane ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMAGOIVGASDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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